molecular formula C10H14ClN5O5 B13733342 2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride CAS No. 33822-99-0

2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

Cat. No.: B13733342
CAS No.: 33822-99-0
M. Wt: 319.70 g/mol
InChI Key: PVDYVXPMERBBQW-UHFFFAOYSA-N
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Description

2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is a compound that belongs to the class of pyrazolo[4,3-d]pyrimidines. These compounds are known for their diverse biological activities, including their potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with pyrimidine derivatives. For instance, one method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions to yield the desired pyrazolo[4,3-d]pyrimidine scaffold . The hydroxylation and subsequent formation of the oxolane ring can be achieved through specific hydroxylation reactions and cyclization processes.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of automated synthesizers and high-throughput screening methods to identify optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidines with enhanced biological activities, such as increased CDK inhibition .

Scientific Research Applications

2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Acts as an inhibitor of CDKs, making it useful in studying cell cycle regulation.

    Medicine: Potential therapeutic agent for cancer treatment due to its ability to inhibit CDKs.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs. CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 phase to the S phase of the cell cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride is unique due to its specific hydroxyl and oxolane functionalities, which enhance its solubility and bioavailability. This makes it a more effective CDK inhibitor compared to its analogs .

Properties

CAS No.

33822-99-0

Molecular Formula

C10H14ClN5O5

Molecular Weight

319.70 g/mol

IUPAC Name

2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride

InChI

InChI=1S/C10H13N5O5.ClH/c16-1-3-7(17)8(18)9(20-3)5-4-6(14-13-5)10(15-19)12-2-11-4;/h2-3,7-9,16-19H,1H2,(H,13,14)(H,11,12,15);1H

InChI Key

PVDYVXPMERBBQW-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)NO)C3C(C(C(O3)CO)O)O.Cl

Origin of Product

United States

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